molecular formula C8H12O3 B13605075 2-(oxolan-3-yl)cyclopropane-1-carboxylicacid,Mixtureofdiastereomers

2-(oxolan-3-yl)cyclopropane-1-carboxylicacid,Mixtureofdiastereomers

Cat. No.: B13605075
M. Wt: 156.18 g/mol
InChI Key: YTNWEHOROMVJNB-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yl)cyclopropane-1-carboxylic acid, mixture of diastereomers, is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and an oxolane (tetrahydrofuran) ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate precursor, followed by the introduction of the oxolane ring. One common method involves the reaction of a cyclopropane derivative with an oxolane precursor under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production of 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or halides for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, reduction can produce alcohols, and substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(Oxolan-3-yl)cyclopropane-1-carboxylic acid has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid include other cyclopropane carboxylic acids and oxolane derivatives. Examples include:

Uniqueness

The uniqueness of 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid lies in its specific stereochemistry and the combination of the cyclopropane and oxolane rings. This unique structure can impart distinct physical and chemical properties, making it valuable for specific applications in research and industry .

Biological Activity

2-(Oxolan-3-yl)cyclopropane-1-carboxylic acid, a compound characterized by its unique structural features, has garnered interest in the field of medicinal chemistry. This compound exists as a mixture of diastereomers, which can exhibit varying biological activities due to their stereochemical differences. Understanding the biological activity of this compound is essential for its potential applications in pharmacology and therapeutic development.

Chemical Structure and Properties

The molecular formula for 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid is C8H12O3C_8H_{12}O_3. The compound features a cyclopropane ring fused with an oxolane (tetrahydrofuran) moiety, contributing to its unique chemical behavior. The SMILES representation is OC(=O)C1CC1C1COCC1 , indicating the presence of a carboxylic acid functional group attached to the cyclopropane structure.

Antiviral Properties

Research indicates that compounds similar to 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid may exhibit antiviral properties. A study highlighted the potential of various substituted derivatives in inhibiting viral replication pathways, suggesting that the structural characteristics of such compounds could influence their efficacy against viral targets .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on related compounds, revealing that modifications in the oxolane ring significantly affect biological activity. For example, alterations in substituents on the cyclopropane core influenced binding affinity and inhibition potency against target enzymes .

Comparative Analysis of Related Compounds

Compound NameIC50 (µM)Biological Activity
2-(oxolan-3-yl)cyclopropane-1-carboxylic acidNot DeterminedPotential antiviral activity
Benzoxazolone derivative64 nMInhibitor of AC
Oxazol-2-one carboxamide0.025 µMPotent AC inhibitor

This table summarizes findings from various studies, emphasizing the need for further exploration into the specific activities of 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid.

Future Directions

Given the preliminary findings and structural insights, further research is warranted to elucidate the precise mechanisms underlying the biological activity of 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid. Future studies should focus on:

  • In vitro and in vivo evaluations : Assessing the compound's efficacy against specific viral strains and metabolic disorders.
  • Mechanistic studies : Understanding how stereochemistry influences biological interactions and enzyme inhibition.
  • Pharmacokinetics : Investigating absorption, distribution, metabolism, and excretion (ADME) properties to evaluate therapeutic potential.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-(oxolan-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H12O3/c9-8(10)7-3-6(7)5-1-2-11-4-5/h5-7H,1-4H2,(H,9,10)

InChI Key

YTNWEHOROMVJNB-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2CC2C(=O)O

Origin of Product

United States

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